molecular formula C7H7ClN2O2 B179850 Ethyl 3-chloropyridazine-4-carboxylate CAS No. 1445-54-1

Ethyl 3-chloropyridazine-4-carboxylate

Cat. No. B179850
CAS RN: 1445-54-1
M. Wt: 186.59 g/mol
InChI Key: UAEJFCPXIREEHM-UHFFFAOYSA-N
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Description

Ethyl 3-chloropyridazine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.595680 g/mol . The IUPAC name for this compound is ethyl 3-chloropyridazine-4-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chloropyridazine-4-carboxylate can be represented by the canonical SMILES string: CCOC(=O)C1=C(N=NC=C1)Cl . The InChI Key for this compound is UAEJFCPXIREEHM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-chloropyridazine-4-carboxylate has a boiling point of 327.3ºC at 760 mmHg . The density of this compound is 1.311g/cm³ . It has 4 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-chloropyridazine-4-carboxylate has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, the compound was cyclized with nucleophilic reagents like hydrazine hydrate to produce derivatives of pyrazolo[3,4-c]pyridazine, highlighting its role in creating novel chemical structures (Zabska et al., 1998).
  • Ethyl 3-chloropyridazine-4-carboxylate has been a key intermediate in the synthesis of various pyrazolecarboxylates. These synthesis processes often involve cyclization reactions and have been studied for their regioselectivity and yield efficiency, indicating the compound's significance in creating structurally diverse molecules (Machado et al., 2011).

Structural and Molecular Studies

  • Structural and molecular studies of derivatives of ethyl 3-chloropyridazine-4-carboxylate have been conducted. These studies often involve X-ray diffraction, NMR, and mass spectral analysis to confirm the structures of novel compounds synthesized using ethyl 3-chloropyridazine-4-carboxylate (Achutha et al., 2017).
  • The compound has also been used in studies focusing on the synthesis and characterization of densely functionalized pyridazines and related heterocycles. These studies help in understanding the chemical behavior and potential applications of the synthesized molecules (Devendar et al., 2013).

Pharmaceutical Research

  • In pharmaceutical research, ethyl 3-chloropyridazine-4-carboxylate derivatives have been explored for their potential therapeutic properties. For example, compounds synthesized using this chemical have been tested for their antimicrobial activity, suggesting its use in the development of new antibacterial agents (Ravindra et al., 2008).

Safety And Hazards

Ethyl 3-chloropyridazine-4-carboxylate is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEJFCPXIREEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561458
Record name Ethyl 3-chloropyridazine-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90561458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloropyridazine-4-carboxylate

CAS RN

1445-54-1
Record name Ethyl 3-chloro-4-pyridazinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1445-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-chloropyridazine-4-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of 3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl ester (355 mg, 2.11 mmol) and POCl3 (6 ml) was heated to 100° C. for 1 h. The volatiles were then removed and the remaining residue was neutralized with sat. NaHCO3-solution. This mixture was extracted three times with Et2O and the combined extracts were dried (Na2SO4) and evaporated to obtain the crude title compound. The remaining brown solid (364 mg, 1.95 mmol, 92%) was used in the next reaction step without further purification. MS: m/e=187.1 [M+H+].
Quantity
355 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

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